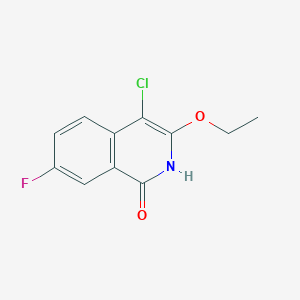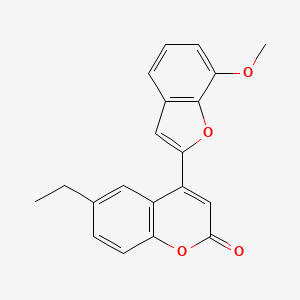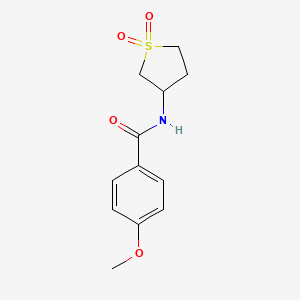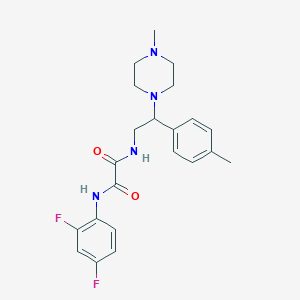![molecular formula C19H25N3O4S B2557031 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide CAS No. 893925-11-6](/img/structure/B2557031.png)
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Potent c-MET Inhibitors
A study highlights the synthesis and identification of a series of 3-methoxy-N-phenylbenzamide derivatives, including N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives, which exhibited potent inhibitory activities against cellular mesenchymal-epithelial transition factor (c-MET), a key target in cancer treatment. Compounds such as 11c, 11i, 13b, and 13h showed high anticancer activity against various cancer cell lines and were confirmed as potent and selective c-MET inhibitors through kinase selectivity assays and molecular docking, demonstrating their potential in cancer therapy (Jiang et al., 2016).
Synthesis of Potent Angiotensin II Antagonists
In another study, a new series of 5-(biphenyl-4-ylmethyl)pyrazoles were synthesized as potent angiotensin II antagonists, showing significant in vitro and in vivo activities. The structure-activity relationship revealed the necessity of specific substituents for high affinity and oral activity. Among these compounds, 14n emerged as a promising candidate for clinical evaluation as an antihypertensive agent due to its high potency and favorable pharmacokinetic profile (Almansa et al., 1997).
Synthesis of Antiulcer Agents
Another research focused on the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a 1-methyl-1H-tetrazol-5-ylthio pharmacophore, demonstrating potent antisecretory activity against histamine-induced gastric acid secretion in rats. The study highlighted the potential of these compounds as antiulcer agents and discussed their structure-activity relationships (Ueda et al., 1991).
Pyrazole Derivatives as Antimicrobials and Antioxidants
A novel class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was synthesized and evaluated for their antimicrobial and antioxidant activities. The study found that certain analogues exhibited significant antimicrobial and antioxidant properties, highlighting their potential in medicinal chemistry (Rangaswamy et al., 2017).
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-19(2,3)22-18(15-11-27(24,25)12-16(15)21-22)20-17(23)10-7-13-5-8-14(26-4)9-6-13/h5-6,8-9H,7,10-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAWMHAKJVRCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2556956.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)



![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)
